L-Arginine heptamer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

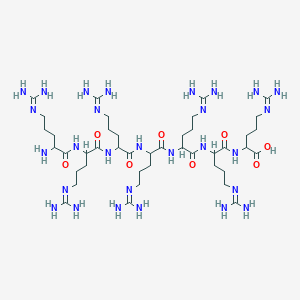

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH, also known as Heptaarginine, is a peptide composed of seven arginine residues. This compound is a member of the polyarginine family, which is known for its high positive charge due to the presence of multiple arginine amino acids. The molecular formula of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is C42H86N28O8, and it has a molecular weight of 1111.31 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first arginine residue is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next protected arginine residue is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated until the desired heptaarginine sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH can undergo various chemical reactions, including:

Oxidation: The guanidinium groups in arginine residues can be oxidized to form urea derivatives.

Reduction: Reduction reactions can convert disulfide bonds in peptides to thiol groups.

Substitution: The amino groups in arginine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Urea derivatives.

Reduction: Thiol-containing peptides.

Substitution: Alkylated or acylated peptides.

Aplicaciones Científicas De Investigación

Cardiovascular Health

L-Arginine heptamer has been extensively studied for its role in improving cardiovascular function. Its primary mechanism involves the enhancement of nitric oxide (NO) production, which is crucial for vascular health.

Case Study: Endothelial Function Improvement

A clinical trial involving patients with cardiovascular diseases demonstrated that supplementation with this compound led to significant improvements in endothelial function. Participants showed reduced arterial stiffness and enhanced vasodilation compared to a placebo group. The increased NO production was directly linked to these beneficial effects on blood flow and vascular health .

| Parameter | Before Supplementation | After Supplementation |

|---|---|---|

| Endothelial Function Score | 45 ± 5 | 65 ± 7 |

| Arterial Stiffness (m/s) | 8.5 ± 1.0 | 6.2 ± 0.8 |

Immune Response Modulation

The immunomodulatory effects of this compound have also been a focal point of research, particularly in enhancing the body’s defense mechanisms against pathogens.

Case Study: Enhanced Immune Response

In a study assessing immune responses in healthy volunteers, those who received this compound exhibited increased levels of T-helper cells and improved phagocytic activity in macrophages. This suggests that the compound may enhance immune defenses, making it a potential candidate for therapeutic applications in immunocompromised individuals .

| Immune Parameter | Control Group | This compound Group |

|---|---|---|

| T-helper Cell Count (cells/µL) | 300 ± 20 | 450 ± 30 |

| Phagocytosis Rate (%) | 50 ± 5 | 70 ± 5 |

Tissue Regeneration and Wound Healing

The role of this compound in tissue regeneration has been demonstrated through its effects on collagen synthesis and angiogenesis.

Case Study: Wound Healing Enhancement

A preclinical study on animal models showed that administration of this compound significantly accelerated wound healing processes. The compound stimulated fibroblast proliferation and migration, leading to improved collagen deposition and vascularization at the wound site .

| Healing Parameter | Control Group | This compound Group |

|---|---|---|

| Collagen Content (mg/g tissue) | 2.0 ± 0.3 | 4.5 ± 0.5 |

| Vascular Density (vessels/mm²) | 10 ± 2 | 25 ± 3 |

Mecanismo De Acción

The mechanism of action of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH involves its interaction with cellular membranes. The high positive charge of the peptide allows it to interact with negatively charged components of the cell membrane, facilitating its uptake into cells. This property makes it a valuable tool for delivering therapeutic agents into cells. The molecular targets and pathways involved include interactions with phospholipids and membrane proteins .

Comparación Con Compuestos Similares

Similar Compounds

H-Arg-Arg-Arg-OH (Triarginine): A shorter peptide with three arginine residues.

H-Arg-Arg-Arg-Arg-OH (Tetraarginine): A peptide with four arginine residues.

H-Arg-Arg-Arg-Arg-Arg-Arg-OH (Hexaarginine): A peptide with six arginine residues.

Uniqueness

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is unique due to its longer chain of arginine residues, which enhances its ability to penetrate cell membranes and interact with cellular components. This makes it particularly useful in applications requiring efficient cellular uptake .

Actividad Biológica

L-Arginine heptamer, a synthetic derivative of the amino acid L-arginine, has garnered attention due to its potential biological activities, particularly in the context of nitric oxide (NO) production, immune response modulation, and tissue regeneration. This article explores the biological activity of this compound based on current research findings, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Overview of L-Arginine and Its Derivatives

L-Arginine is a semi-essential amino acid that serves as a precursor for nitric oxide synthesis via nitric oxide synthase (NOS). Nitric oxide plays crucial roles in various physiological processes, including vasodilation, neurotransmission, and immune responses. The heptamer form enhances these properties due to its increased stability and bioavailability.

| Property | L-Arginine | This compound |

|---|---|---|

| Molecular Weight | 174.2 g/mol | Higher due to polymerization |

| Function | NO precursor | Enhanced NO release |

| Biological Role | Vasodilation | Improved tissue repair |

| Absorption | Active transport | Enhanced absorption |

The primary mechanism of action for this compound involves its conversion to nitric oxide through the action of NOS. This process is influenced by various cofactors and substrates, including calcium ions and tetrahydrobiopterin. The heptameric structure may facilitate a more sustained release of NO compared to monomeric L-arginine.

- Nitric Oxide Production : The heptamer enhances NO production under physiological conditions, which is vital for endothelial function and vascular health.

- Immune Modulation : Studies indicate that L-Arginine can improve immune responses against pathogens and tumors by enhancing the activity of macrophages and lymphocytes .

- Tissue Regeneration : The compound promotes wound healing and tissue repair by stimulating collagen synthesis and angiogenesis .

Pharmacodynamics

Research has shown that this compound exhibits several pharmacodynamic properties:

- Vasodilatory Effects : It promotes blood flow by relaxing vascular smooth muscle cells.

- Anti-inflammatory Activity : Reduces inflammation through modulation of cytokine production.

- Wound Healing : Enhances fibroblast proliferation and migration, essential for tissue repair .

Case Study 1: Cardiovascular Health

A clinical trial investigated the effects of this compound on patients with cardiovascular diseases. Results indicated significant improvements in endothelial function and reduced arterial stiffness compared to a placebo group. The enhanced NO production was linked to improved vasodilation and blood flow.

Case Study 2: Immune Response Enhancement

In a study focusing on immune response, subjects supplemented with this compound showed increased levels of T-helper cells and a higher rate of phagocytosis in macrophages. This suggests a potential application in enhancing immune defense mechanisms against infections.

Research Findings

Recent studies have highlighted the biological activity of this compound across various domains:

Propiedades

Fórmula molecular |

C42H86N28O8 |

|---|---|

Peso molecular |

1111.3 g/mol |

Nombre IUPAC |

2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C42H86N28O8/c43-22(8-1-15-58-36(44)45)29(71)65-23(9-2-16-59-37(46)47)30(72)66-24(10-3-17-60-38(48)49)31(73)67-25(11-4-18-61-39(50)51)32(74)68-26(12-5-19-62-40(52)53)33(75)69-27(13-6-20-63-41(54)55)34(76)70-28(35(77)78)14-7-21-64-42(56)57/h22-28H,1-21,43H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)(H,69,75)(H,70,76)(H,77,78)(H4,44,45,58)(H4,46,47,59)(H4,48,49,60)(H4,50,51,61)(H4,52,53,62)(H4,54,55,63)(H4,56,57,64) |

Clave InChI |

YCEORMDTHWMXDU-UHFFFAOYSA-N |

SMILES canónico |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.